N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that features a piperazine ring substituted with a methoxyphenyl group and a trifluoromethylbenzamide moiety. Compounds of this nature are often investigated for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is substituted with a 2-methoxyphenyl group through nucleophilic substitution reactions.
Linking the Piperazine to the Benzamide: The intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the amide bond, potentially yielding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Investigated for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as an investigational drug for various conditions.
Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through experimental studies, including binding assays and functional assays.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide
- N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide
Uniqueness
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability, as well as its pharmacodynamic properties, such as binding affinity and selectivity for biological targets.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O2/c1-29-19-5-3-2-4-18(19)27-14-12-26(13-15-27)11-10-25-20(28)16-6-8-17(9-7-16)21(22,23)24/h2-9H,10-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZSWKCZUXSJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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